molecular formula C21H13NO4 B5179901 N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 5630-97-7

N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No.: B5179901
CAS No.: 5630-97-7
M. Wt: 343.3 g/mol
InChI Key: MSRBGBUFKKUCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a benzamide group attached to an anthraquinone core, which is further substituted with a hydroxy group. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.

    Reduction: Formation of hydroxyanthraquinone derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The hydroxy and carbonyl groups in the anthraquinone core play a crucial role in its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-aminoanthraquinone: A precursor in the synthesis of N-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide.

    2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with similar structural features.

    1,4-diaminoanthraquinone: Known for its use in dye production and biological studies.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(1-hydroxy-9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-18-13-8-4-5-9-14(13)19(24)17-15(18)10-11-16(20(17)25)22-21(26)12-6-2-1-3-7-12/h1-11,25H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBGBUFKKUCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386267
Record name ZINC04770150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-97-7
Record name ZINC04770150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.